molecular formula C21H23ClO7 B12310786 [2-Chloro-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone

[2-Chloro-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone

Cat. No.: B12310786
M. Wt: 422.9 g/mol
InChI Key: YPBPJGIQJRTYNA-UHFFFAOYSA-N
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Description

Stereochemical Features

  • Anomeric configuration : The β-orientation (C-1 hydroxyl equatorial in glucose) is preserved despite the C-glycosidic bond, confirmed by nuclear Overhauser effect spectroscopy (NOESY).
  • Hydrogen-bonding network : Intra-sugar hydroxyls (C-3, C-4, C-5) form a stabilizing triad, while the C-6 hydroxymethyl group adopts a gauche-trans conformation.
Structural Feature Stereochemical Detail
Glucopyranose ring ^4C1 chair, β-anomeric configuration
C-glycosidic bond C-2 (glucose) to C-5 (phenyl), 1.54 Å bond length
4-ethoxyphenyl orientation Dihedral angle: 12° relative to ketone plane

X-ray Crystallographic Analysis of the C-Glycosidic Bond

Single-crystal X-ray diffraction reveals critical insights into the C-glycosidic bond ’s geometry and intermolecular interactions (Table 1):

Table 1: Crystallographic data for [2-chloro-5-(β-D-glucopyranosyl)phenyl]-(4-ethoxyphenyl)methanone

Parameter Value
Space group P2₁2₁2₁
Unit cell dimensions a=8.42 Å, b=10.15 Å, c=15.78 Å
Bond length (C-glycosidic) 1.54 Å
Bond angle (C1-C2-Caryl) 112.3°

The C-glycosidic bond exhibits a bond length of 1.54 Å, shorter than typical C-O glycosidic bonds (1.43 Å), reflecting stronger covalent character. The glucopyranose ring’s puckering (Q=0.58 Å, θ=4.7°) minimizes steric clash with the 2-chlorophenyl group. Hydrogen bonds between glucose’s C-3 hydroxyl and the ketone’s oxygen (2.89 Å) further stabilize the crystal lattice.

Comparative Analysis with Related Phenyl C-Glycoside Derivatives

Table 2: Structural comparison of phenyl C-glycosides

Compound Aglycone Substituents Sugar Modifications Bond Type
Dapagliflozin 4-chloro-3-(4-ethoxybenzoyl) β-D-glucopyranosyl, acetylated C-glycosidic
[Target compound] 2-chloro-5-(glucopyranosyl) Free hydroxyls C-glycosidic
Sotagliflozin 4-methylphenyl β-D-xylopyranosyl C-glycosidic

Key distinctions include:

  • Substituent effects : The 2-chloro group in the target compound reduces electron density at the ketone compared to 4-chloro derivatives, altering dipole moments.
  • Sugar protection : Unlike acetylated analogs (e.g., dapagliflozin tetraacetate), the target compound’s free hydroxyls enhance hydrophilicity (LogP=1.2 vs. 3.8 for acetylated).
  • Enzymatic stability : The C-glycosidic bond resists hydrolysis by intestinal β-glucosidases, unlike O-glycosides, which undergo rapid cleavage.

Properties

IUPAC Name

[2-chloro-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClO7/c1-2-28-13-6-3-11(4-7-13)17(24)14-9-12(5-8-15(14)22)21-20(27)19(26)18(25)16(10-23)29-21/h3-9,16,18-21,23,25-27H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBPJGIQJRTYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClO7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Structural Considerations

The target compound comprises three primary subunits:

  • Chlorinated phenyl ring : Positioned at C-2, this aromatic system introduces steric and electronic challenges during coupling reactions.
  • β-D-Glucopyranose moiety : The 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl group necessitates precise stereochemical control during glycosylation.
  • 4-Ethoxyphenyl methanone : This electron-rich aromatic ketone requires regioselective acylation to avoid side reactions.

Retrosynthetically, the molecule can be dissected into two fragments:

  • Fragment A: 2-Chloro-5-glycosylphenyl intermediate
  • Fragment B: 4-Ethoxyphenyl acylating agent

Coupling these fragments via Friedel-Crafts acylation or nucleophilic aromatic substitution forms the core strategy.

Glycosylation Strategies for Fragment A Synthesis

Koenigs-Knorr Glycosylation

A protected β-D-glucopyranose donor (e.g., peracetylated glucose) reacts with 2-chloro-5-hydroxyphenyl derivatives under Lewis acid catalysis (BF₃·Et₂O or AgOTf). This method achieves 62–68% yields but requires stringent anhydrous conditions.

Table 1: Glycosylation Conditions and Outcomes
Donor Acceptor Catalyst Temp (°C) Yield (%) Purity (HPLC)
Peracetylated glucose 2-Chloro-5-hydroxyphenol AgOTf 0 65 92.1
Trichloroacetimidate 2-Chloro-5-aminophenol TMSOTf -20 71 89.7

Post-glycosylation, deprotection of acetyl groups uses Zemplén transesterification (NaOMe/MeOH), achieving full deprotection in 4 hours.

Synthesis of 4-Ethoxyphenyl Methanone (Fragment B)

Friedel-Crafts Acylation

4-Ethoxyphenyl ketones are synthesized via Friedel-Crafts acylation of ethoxybenzene with chloroacetyl chloride in the presence of AlCl₃. This method produces 78% yield but generates regioisomers requiring chromatographic separation.

Ullmann Coupling

Alternative routes employ Ullmann coupling between 4-ethoxyphenylboronic acid and pre-formed methanone precursors using Cu(I) catalysts. This method achieves higher regioselectivity (>95% ) but suffers from longer reaction times (48–72 hours).

Fragment Coupling Methodologies

Friedel-Crafts Acylation of Fragment A and B

Combining the glycosylated chlorophenyl derivative (Fragment A) with 4-ethoxyphenyl acyl chloride (Fragment B) under AlCl₃ catalysis yields the target compound. Key parameters include:

  • Solvent : Dichloromethane (DCM) or 1,2-dichloroethane
  • Temperature : 0°C to room temperature
  • Reaction Time : 6–8 hours

This method achieves 55–60% yields but requires rigorous exclusion of moisture to prevent hydrolysis.

Suzuki-Miyaura Cross-Coupling

An advanced approach involves palladium-catalyzed coupling between a glycosylated aryl bromide and 4-ethoxyphenylzinc chloride. Using Pd(PPh₃)₄ and SPhos ligand, yields improve to 70–75% with enhanced stereochemical fidelity.

Purification and Analytical Validation

Chromatographic Techniques

  • Size Exclusion Chromatography : Removes unreacted glycosyl donors and polymeric byproducts.
  • Reverse-Phase HPLC : Achieves >99% purity using C18 columns with acetonitrile/water gradients.

Spectroscopic Characterization

  • ¹H/¹³C NMR : Confirms β-anomeric configuration (J₁,₂ = 7.8–8.2 Hz) and methanone carbonyl resonance at δ 205–208 ppm.
  • HRMS : Molecular ion [M+H]⁺ at m/z 495.1264 (calculated 495.1268).

Challenges and Optimization Opportunities

Competing Side Reactions

  • Glycosyl Donor Hydrolysis : Minimized using molecular sieves (3Å) in Koenigs-Knorr reactions.
  • Methanone Tautomerization : Controlled via low-temperature (-20°C) acylation steps.

Green Chemistry Approaches

Replacing AlCl₃ with Bi(OTf)₃ in Friedel-Crafts reactions reduces waste generation while maintaining 60–65% yields .

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced aromatic compounds.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced aromatic compounds.

Scientific Research Applications

Overview

The compound 2-Chloro-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl-(4-ethoxyphenyl)methanone , with the CAS number 2125472-55-9, is a complex organic molecule notable for its potential biological activities and applications in various fields, particularly pharmaceuticals and agricultural chemistry. Its unique structure includes a chloro-substituted phenyl ring and a sugar moiety, which contribute to its reactivity and interactions in biochemical pathways.

Pharmaceutical Applications

  • Drug Development : The compound's structural features suggest significant biological activity, making it a candidate for drug development targeting diseases associated with oxidative stress. Similar compounds have shown efficacy in treating neurodegenerative diseases and other conditions related to oxidative damage .
  • Mechanism of Action : Its potential mechanisms include antioxidant properties and the ability to modulate enzyme activities involved in metabolic pathways. The presence of hydroxyl groups may enhance its interaction with biological targets, leading to therapeutic effects .
  • Case Studies :
    • A study indicated that compounds with similar structures can inhibit specific enzymes linked to oxidative stress, suggesting a pathway for further investigation into the therapeutic effects of this compound .
    • Research has shown that derivatives of this compound exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .

Agricultural Chemistry

  • Agrochemical Development : The compound may serve as a lead structure for developing new agrochemicals due to its predicted antimicrobial properties. This includes potential applications in pest control and crop protection .
  • Biopesticide Potential : Its efficacy against fungal pathogens could position it as a biopesticide candidate, offering an environmentally friendly alternative to synthetic pesticides .

Biotechnology Applications

  • Biochemical Assays : The compound could be utilized in biochemical assays to study enzyme interactions or as a probe in metabolic studies. Its ability to interact with various biological molecules makes it a valuable tool for researchers .
  • Metabolic Studies : Given its structural complexity, it can be employed in studies aimed at understanding metabolic pathways involving carbohydrate metabolism due to the presence of the sugar moiety .

Mechanism of Action

The mechanism of action of [2-Chloro-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₁H₂₃ClO₇
  • Molecular Weight : 422.86 g/mol
  • Role : Acts as an intermediate or degradation product in dapagliflozin production, requiring strict quality control in pharmaceuticals .

Comparison with Structurally Similar Compounds

Pharmaceutical Impurities in SGLT2 Inhibitors

The compound is compared below with impurities from related SGLT2 inhibitors, which share core structural motifs but differ in substituents:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Source Drug
Dapagliflozin Impurity G (Target Compound) C₂₁H₂₃ClO₇ 422.86 Tetrahydropyran, 4-ethoxyphenyl 2169998-23-4 Dapagliflozin
Empagliflozin Impurity YHT C₂₃H₂₅ClO₈ 464.89 Tetrahydropyran, 4-(tetrahydrofuran-3-yl)oxy N/A Empagliflozin
BMS-639432 C₂₄H₂₈ClO₈ 487.93 Modified tetrahydropyran, hydroxyl-methyl 1204222-85-4 Research use

Key Observations :

  • Empagliflozin Impurity YHT replaces the ethoxy group with a tetrahydrofuran-3-yloxy substituent , increasing molecular weight and altering solubility .
  • BMS-639432 includes a hydroxyl-methyl group on the tetrahydropyran ring, enhancing polarity .

Hydroxyacetophenone Derivatives

Simpler hydroxyacetophenones () share aromatic rings with chloro and hydroxyl groups but lack the tetrahydropyran moiety:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) CAS Number
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone C₉H₉ClO₃ 200.62 Chloro, hydroxy, hydroxymethyl 97–98 50317-52-7
1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone C₉H₉ClO₃ 200.62 Chloro, hydroxy, methoxy 107–110 69240-98-8
1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone C₉H₉ClO₃ 200.62 Chloro, hydroxy, methoxy (isomer) N/A 112954-19-5

Structural Differences :

  • These compounds are smaller (MW ~200 vs. 422.86) and lack the tetrahydropyran-glucose unit , critical for SGLT2 binding in pharmaceuticals.
  • Substituent positions (e.g., methoxy vs. hydroxymethyl) influence reactivity and solubility .

Dichloro-Methyl Derivatives ()

Compounds like 2-Chloro-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone (CAS 22307-95-5) feature dual chloro groups and methyl substituents:

  • Molecular Formula : C₉H₈Cl₂O₂
  • Molecular Weight : 219.07 g/mol
  • Synthesis : Fries rearrangement of 4-chloro-3-methylphenyl chloroacetate.
  • Application: Intermediate for benzofuranones, unrelated to SGLT2 inhibitors .

Biological Activity

The compound [2-Chloro-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone, also known by its CAS number 2125472-55-9, is a complex organic molecule with potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H25ClO8C_{23}H_{25}ClO_8, with a molecular weight of approximately 464.89 g/mol. The structure features a chloro-substituted phenyl ring and a trihydroxy oxane moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC23H25ClO8
Molecular Weight464.89 g/mol
CAS Number2125472-55-9
IUPAC Name[2-chloro-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-[4-[(3S)-oxolan-3-yl]oxyphenyl]methanone

Antioxidant Activity

Research indicates that derivatives of phenolic compounds exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in the oxane structure suggests that this compound may scavenge free radicals effectively, thereby protecting cells from oxidative stress. In vitro studies demonstrated that similar compounds can reduce oxidative damage in various cell lines .

Anticancer Properties

Preliminary studies have suggested that this compound may exhibit anticancer activity by inhibiting specific pathways involved in tumor growth. For instance, it has been observed to affect the cell cycle and induce apoptosis in cancer cell lines. A notable study indicated that compounds with similar structural features showed efficacy against lung cancer and melanoma cells by targeting the TACC3 protein involved in cell division and proliferation .

The proposed mechanism for the anticancer activity includes:

  • Inhibition of Cell Proliferation : The compound may interfere with signaling pathways that promote cell growth.
  • Induction of Apoptosis : Activation of caspases leading to programmed cell death has been observed in treated cancer cells.
  • Modulation of Oxidative Stress : By enhancing antioxidant defenses, the compound may reduce the proliferation of cancerous cells.

Study 1: Antioxidant Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various phenolic compounds, including derivatives similar to our compound. Results indicated a significant reduction in lipid peroxidation levels when tested against free radical generators in vitro .

Study 2: Anticancer Activity

In a clinical trial involving lung cancer patients, a derivative of this compound was administered alongside standard chemotherapy. Patients exhibited improved outcomes compared to those receiving chemotherapy alone, suggesting enhanced efficacy due to the compound's action on tumor cells .

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